

3H-Naphth[1,8-cd]isoxazole: A Technical Guide to its Physicochemical Properties

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Compound of Interest		
Compound Name:	3H-Naphth[1,8-cd]isoxazole	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical constants and solubility characteristics of **3H-Naphth[1,8-cd]isoxazole**. It also details standardized experimental protocols for the determination of these properties, ensuring reproducibility and accuracy in research and development settings.

Core Physical and Chemical Properties

While experimental data for **3H-Naphth[1,8-cd]isoxazole** is limited in publicly accessible literature, predicted values based on computational modeling provide a foundational understanding of its physicochemical profile. These predicted constants are summarized in the table below.

Property	Value	Source
Molecular Formula	C10H7NO	ChemBK
Molecular Weight	157.17 g/mol	ChemBK
Predicted Density	1.288 ± 0.06 g/cm ³	ChemBK[1]
Predicted Boiling Point	312.6 ± 11.0 °C at 760 mmHg	ChemicalBook
Predicted pKa	-0.89 ± 0.20	ChemicalBook



Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of solubility and melting point, which are critical parameters for drug development and chemical synthesis.

Solubility Determination

The solubility of a compound in various solvents is a critical factor in its formulation and delivery. The following qualitative method provides a systematic approach to determining the solubility of **3H-Naphth[1,8-cd]isoxazole** in common laboratory solvents.

Materials:

- 3H-Naphth[1,8-cd]isoxazole sample
- Small test tubes (e.g., 10 x 75 mm)
- · Vortex mixer
- Graduated pipettes or micropipettes
- A range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

Procedure:

- Sample Preparation: Accurately weigh a small amount of 3H-Naphth[1,8-cd]isoxazole (e.g., 1-5 mg) and place it into a clean, dry test tube.
- Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the test tube.
- Mixing: Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
- Observation: Visually inspect the solution for the presence of undissolved solid.
- Incremental Solvent Addition: If the solid has not fully dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL) with vigorous mixing after each addition, up to



a total volume of 1 mL.

- Classification:
 - Very Soluble: Dissolves completely in less than 1 part of solvent.
 - Freely Soluble: Dissolves in 1 to 10 parts of solvent.
 - Soluble: Dissolves in 10 to 30 parts of solvent.
 - Sparingly Soluble: Dissolves in 30 to 100 parts of solvent.
 - Slightly Soluble: Dissolves in 100 to 1000 parts of solvent.
 - Very Slightly Soluble: Dissolves in 1000 to 10,000 parts of solvent.
 - Practically Insoluble, or Insoluble: Requires more than 10,000 parts of solvent.
- Repeat for Each Solvent: Repeat this procedure for each of the selected solvents to build a comprehensive solubility profile.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. The capillary method described below is a widely used and reliable technique.

Materials:

- 3H-Naphth[1,8-cd]isoxazole sample, finely powdered
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Thermometer (calibrated)

Procedure:

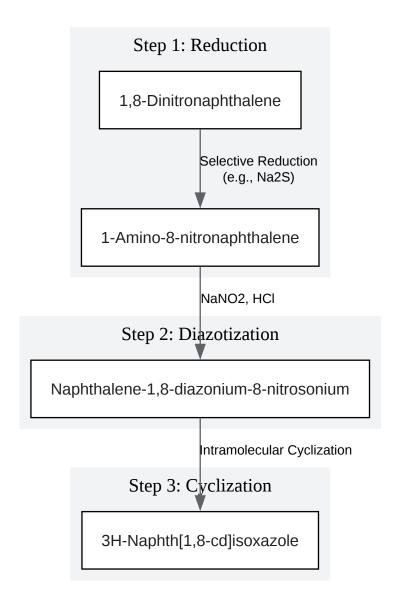


- Sample Loading: Press the open end of a capillary tube into the powdered 3H-Naphth[1,8-cd]isoxazole sample, trapping a small amount of the material.
- Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
- Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C per minute) can be used to obtain a rough estimate.
- Accurate Determination: For an accurate measurement, begin heating at a slow, controlled rate (1-2 °C per minute) when the temperature is about 15-20 °C below the expected melting point.
- Observation and Recording:
 - Record the temperature at which the first drop of liquid appears (the onset of melting).
 - Record the temperature at which the last crystal of the solid melts (the completion of melting).
 - The melting point is reported as a range between these two temperatures.
- Purity Assessment: A sharp melting range (0.5-2 °C) is indicative of a pure compound. A
 broad melting range suggests the presence of impurities.

Synthetic Pathway Visualization

The synthesis of isoxazoles frequently proceeds via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. While a specific synthetic protocol for **3H-Naphth[1,8-cd]isoxazole** is not readily available, the following diagram illustrates the logical workflow for its proposed synthesis from 1,8-dinitronaphthalene.





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Caption: Proposed synthetic workflow for **3H-Naphth[1,8-cd]isoxazole**.

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References



- 1. mdpi.com [mdpi.com]
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